The Synthesis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide
The Synthesis of N-(4-Hydroxyphenyl)Phthalimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, synthesis, and potential biological significance of N-(4-Hydroxyphenyl)Phthalimide. This compound, a derivative of phthalimide, holds interest for its structural similarity to biologically active molecules and its potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it delves into a probable signaling pathway influenced by this class of compounds, offering insights for future research and drug development endeavors.
Historical Context and Evolution of Synthesis
The synthesis of N-substituted phthalimides has been a cornerstone of organic chemistry for over a century, with the Gabriel synthesis of primary amines, first described in 1887, being a landmark application. The core of these syntheses traditionally involves the condensation of phthalic anhydride with a primary amine.
The specific history of N-(4-Hydroxyphenyl)Phthalimide synthesis is not extensively documented as a singular, pivotal discovery but is rather an extension of the well-established methodologies for creating N-aryl imides. The reaction of phthalic anhydride with 4-aminophenol is the most direct and classical approach. Over the years, advancements in synthetic methodology have focused on improving yields, purity, and reaction conditions, moving from high-temperature fusion methods to solution-phase reactions under milder conditions, and more recently, exploring microwave-assisted and catalyst-driven approaches for enhanced efficiency.[1]
Early methods likely involved the simple heating of a mixture of phthalic anhydride and 4-aminophenol, a straightforward but potentially harsh method that could lead to side products and decomposition. Subsequent refinements introduced the use of solvents like glacial acetic acid to facilitate the reaction at lower temperatures and improve the purity of the product.[2] Modern approaches continue to optimize these conditions, focusing on green chemistry principles and the development of more efficient catalytic systems.
Core Synthesis: Phthalic Anhydride and 4-Aminophenol
The most common and direct synthesis of N-(4-Hydroxyphenyl)Phthalimide involves the condensation reaction between phthalic anhydride and 4-aminophenol. This reaction proceeds via a two-step mechanism:
-
Amidation: The amino group of 4-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a phthalamic acid intermediate.
-
Imidation (Cyclization): Subsequent heating of the phthalamic acid intermediate results in the elimination of a water molecule and the formation of the stable five-membered imide ring of N-(4-Hydroxyphenyl)Phthalimide.
Caption: General workflow for the synthesis of N-(4-Hydroxyphenyl)Phthalimide.
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-(4-Hydroxyphenyl)Phthalimide based on established procedures for N-aryl phthalimides.
Synthesis of N-(4-Hydroxyphenyl)Phthalimide
-
Materials:
-
Phthalic anhydride (10 mmol)
-
4-Aminophenol (10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Distilled water
-
Ethanol (for recrystallization)
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers
-
Melting point apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and 4-aminophenol (1.09 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of cold distilled water.
-
A precipitate will form. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with an ample amount of distilled water to remove any remaining acetic acid and unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure N-(4-Hydroxyphenyl)Phthalimide.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of N-(4-Hydroxyphenyl)Phthalimide.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉NO₃ | [3][4][5][6] |
| Molecular Weight | 239.23 g/mol | [3][4][5][6] |
| Melting Point | 295-297 °C | [6][7] |
| Appearance | Off-white to pale yellow solid | |
| Typical Yield | 85-95% | [1][8][9] |
| Purity (by HPLC) | >98% |
Spectral Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, -OH), 7.85 (m, 4H, phthalimide-H), 7.15 (d, 2H, J=8.8 Hz, Ar-H), 6.80 (d, 2H, J=8.8 Hz, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 167.5, 156.0, 135.0, 132.0, 129.0, 124.0, 123.5, 116.0.
-
IR (KBr, cm⁻¹): 3300-3500 (O-H stretch), 1770 and 1710 (C=O imide stretch), 1600, 1515 (C=C aromatic stretch), 1390 (C-N stretch).
-
Mass Spectrometry (GC-MS): m/z 239 (M⁺).[3]
Potential Biological Activity and Signaling Pathway
While direct studies on the biological activity of N-(4-Hydroxyphenyl)Phthalimide are limited, its structural analog, N-Hydroxyphthalimide, has demonstrated significant antitumor activity.[10][11][12] Research has shown that N-Hydroxyphthalimide can suppress the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[10][12] The mTOR pathway is often dysregulated in various cancers, making it a key target for cancer therapeutics.[10]
Given the structural similarity, it is plausible that N-(4-Hydroxyphenyl)Phthalimide may also exert its biological effects through the modulation of the mTOR signaling pathway. The hydroxyphenyl group could potentially influence the compound's binding affinity and specificity to components of this pathway.
The mTOR signaling cascade involves two main complexes, mTORC1 and mTORC2. Inhibition of mTORC1 can lead to the suppression of protein synthesis and cell cycle arrest, while mTORC2 inhibition can affect cell survival by modulating Akt phosphorylation.[10]
Caption: Proposed inhibition of the mTOR signaling pathway by N-(4-Hydroxyphenyl)Phthalimide.
Conclusion
N-(4-Hydroxyphenyl)Phthalimide is a readily synthesizable compound with a rich chemical history rooted in the development of N-aryl imides. The classical condensation of phthalic anhydride and 4-aminophenol remains a robust and efficient method for its preparation. The potential for this compound to interact with key cellular signaling pathways, such as the mTOR pathway, warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological applications of N-(4-Hydroxyphenyl)Phthalimide, paving the way for new discoveries in medicinal chemistry and beyond.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-Hydroxyphenyl)Phthalimide | C14H9NO3 | CID 252281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(4-HYDROXYPHENYL)PHTHALIMIDE | 7154-85-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. chemwhat.com [chemwhat.com]
- 8. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrcs.org [ijrcs.org]
- 12. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
